molecular formula C8H10BrNO2 B1531955 3-(5-Bromopyridin-3-yloxy)-propan-1-ol CAS No. 1342895-92-4

3-(5-Bromopyridin-3-yloxy)-propan-1-ol

Cat. No.: B1531955
CAS No.: 1342895-92-4
M. Wt: 232.07 g/mol
InChI Key: IHMDIMQJDWSHSD-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yloxy)-propan-1-ol (CAS: 1342895-92-4) is a pyridine derivative featuring a propan-1-ol chain linked via an ether bond to the 3-position of a 5-bromopyridine ring. Its molecular formula is C₈H₁₀BrNO₂, with a molecular weight of 232.08 g/mol . The ether linkage and hydroxyl group contribute to its polarity, influencing solubility and reactivity.

Properties

CAS No.

1342895-92-4

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)oxypropan-1-ol

InChI

InChI=1S/C8H10BrNO2/c9-7-4-8(6-10-5-7)12-3-1-2-11/h4-6,11H,1-3H2

InChI Key

IHMDIMQJDWSHSD-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)OCCCO

Canonical SMILES

C1=C(C=NC=C1Br)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents on Pyridine/Heterocycle Linker Type Key Features
3-(5-Bromopyridin-3-yloxy)-propan-1-ol (Target) C₈H₁₀BrNO₂ 232.08 1342895-92-4 5-Bromo Ether (oxy) Stable ether linkage; moderate polarity
3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol C₈H₈BrNO 214.06 873302-37-5 5-Bromo Propargyl alcohol Triple bond enables click chemistry; higher reactivity
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol C₉H₉BrNO₂ 259.08 - 5-Bromo, 3-Methoxy Propargyl alcohol Methoxy group increases electron density on pyridine
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol C₈H₁₁FN₂O 170.18 - 2-Amino, 5-Fluoro Propanol Amino and fluoro groups enhance solubility and lipophilicity
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol C₉H₁₃ClN₃O₃ 245.67 - 2-Chloro, 3-Nitro Methylamino Nitro group increases electrophilicity; potential for reduction reactions
3-(5-Bromo-1H-indol-3-yl)propan-1-ol C₁₁H₁₂BrNO 266.12 - 5-Bromo (indole core) Propanol Indole moiety confers aromaticity and bioactivity potential
3-[3-(Trifluoromethyl)phenyl]propan-1-ol C₁₀H₁₁F₃O 204.19 - Trifluoromethyl (phenyl) Propanol Trifluoromethyl group boosts hydrophobicity and metabolic stability

Structural and Electronic Differences

  • Substituent Effects: Bromine: Present in the target and analogs (e.g., entries 1, 2, 6), bromine acts as a leaving group or cross-coupling site. Its electron-withdrawing nature deactivates the pyridine ring . Amino/Fluoro Groups: In 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, the amino group increases basicity and hydrogen-bonding capacity, while fluorine enhances lipophilicity . Nitro/Chloro Groups: The nitro group in 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol intensifies ring electrophilicity, favoring nucleophilic substitution .
  • Linker Variations: Ether vs. Propargyl Alcohol: The target’s ether linkage (C-O-C) offers stability, whereas propargyl alcohols (C≡C-CH₂OH) provide sites for alkyne-azide cycloaddition . Methylamino Linkage: The methylamino group in 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol introduces basicity and flexibility .
  • Heterocycle Modifications :

    • Replacing pyridine with indole (e.g., 3-(5-Bromo-1H-indol-3-yl)propan-1-ol) introduces a fused benzene ring, altering π-π stacking interactions and bioactivity .

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